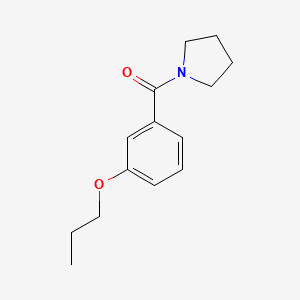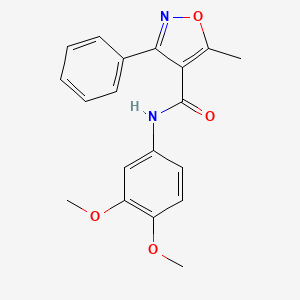![molecular formula C18H10Cl2N6 B5011594 3,12-Bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene](/img/structure/B5011594.png)
3,12-Bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine compounds are part of a larger class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are often synthesized from readily available starting materials and can exhibit a range of properties depending on their specific structure .
Synthesis Analysis
While the specific synthesis for “1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine” is not available, similar compounds are often synthesized through a two-step route starting with readily available materials .
Molecular Structure Analysis
The molecular structure of these compounds can vary widely depending on the specific substituents attached to the triazolo and pyridazine rings .
Chemical Reactions Analysis
The chemical reactions involving these compounds can also vary widely. For example, some compounds in this class have been found to undergo reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some compounds in this class have been found to exhibit weak luminescent properties and ambipolar semiconductor properties .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,12-bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N6/c19-13-5-1-11(2-6-13)17-23-21-15-9-10-16-22-24-18(26(16)25(15)17)12-3-7-14(20)8-4-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKROPGNPLYYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5011512.png)


![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)


![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)



![(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5011583.png)

![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
